![molecular formula C17H14FN3O5S2 B2710302 Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865198-61-4](/img/structure/B2710302.png)
Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate” include a molecular weight of 423.43. The Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 1.26 . The boiling point is estimated to be 586.87°C, and the melting point is estimated to be 253.17°C . The vapor pressure at 25°C is estimated to be 5.3E-013 mm Hg .Scientific Research Applications
- Photoactive Compounds : Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate exhibits photochromic behavior. Researchers study its reversible color changes upon exposure to light, which have applications in data storage, sensors, and molecular switches .
- Crystal Engineering : Understanding the crystal structure of this compound is crucial for designing novel materials. Researchers analyze its packing arrangements and intermolecular interactions .
Photochromic Materials
Materials Science
properties
IUPAC Name |
methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S2/c1-26-15(22)9-21-13-7-6-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYMGMXVRCIJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
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